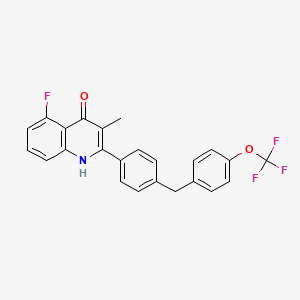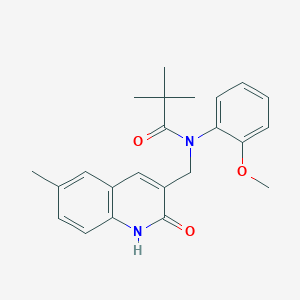
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as PQR309, is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy. In
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide inhibits the PI3K signaling pathway by targeting the p110α isoform of PI3K. This isoform is frequently mutated in cancer cells, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the p110α isoform, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide blocks the activation of these downstream pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the PI3K signaling pathway, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide also inhibits the mTOR pathway, which is another important regulator of cell growth and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has also been shown to induce autophagy, a process that promotes the degradation of damaged cellular components. In terms of physiological effects, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its specificity for the p110α isoform of PI3K. This specificity allows researchers to selectively target cancer cells that have mutations in this isoform, while sparing normal cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide also has good pharmacokinetic properties, making it suitable for in vivo experiments. One limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its relatively short half-life, which may limit its efficacy in some experimental settings.
Future Directions
There are several future directions for the research of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. One area of interest is the development of combination therapies that include N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide and other anticancer agents. Another area of interest is the exploration of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in other disease models, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the dosing and administration of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide to maximize its efficacy in vivo.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves a multistep process that starts with the reaction of 2-methoxyphenylboronic acid and 2,6-dibromo-3-methylquinoline. This reaction produces an intermediate, which is then subjected to a Suzuki coupling reaction with 2-hydroxy-3-methylbenzaldehyde. The resulting product is then treated with pivaloyl chloride to form the final compound, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been optimized to produce high yields and purity, making it suitable for further research applications.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin. In addition to its anticancer properties, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has also been studied for its potential in treating other diseases, such as autoimmune disorders and inflammatory diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-18-16(12-15)13-17(21(26)24-18)14-25(22(27)23(2,3)4)19-8-6-7-9-20(19)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXBKSPXJAOQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

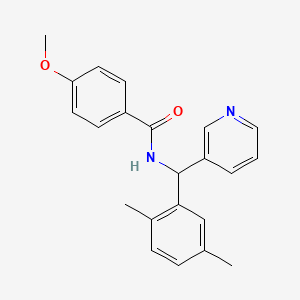
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)
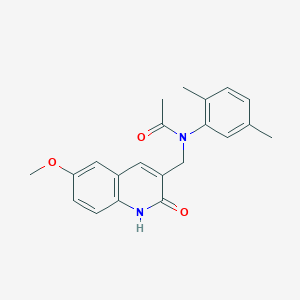


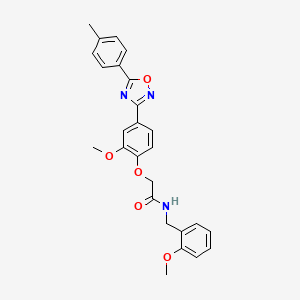
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
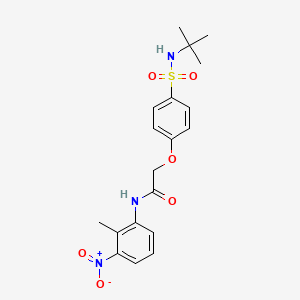

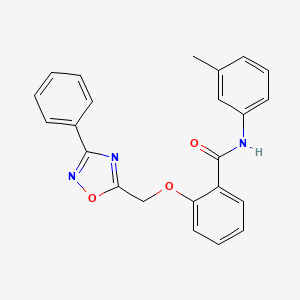
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
